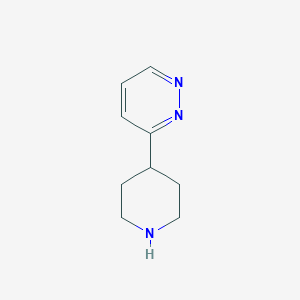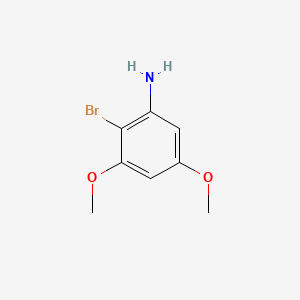
3-(1H-pyrazol-1-yl)phénol
Vue d'ensemble
Description
3-(1H-pyrazol-1-yl)phenol: is an organic compound that features a phenol group attached to a pyrazole ring. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of both the phenol and pyrazole moieties in a single molecule makes it a valuable compound in various fields of research and industry.
Applications De Recherche Scientifique
3-(1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 3-(1H-pyrazol-1-yl)phenol are phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani . These fungi are responsible for a variety of plant diseases that can lead to significant crop losses .
Mode of Action
It has been observed that the compound exhibits antifungal properties . The presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole appears to enhance the antifungal activity of the compound .
Biochemical Pathways
It is known that pyrazole compounds can inhibit the synthesis of β-tubulin during the mitosis of fungi , suggesting that 3-(1H-pyrazol-1-yl)phenol may interfere with fungal cell division.
Result of Action
The result of the action of 3-(1H-pyrazol-1-yl)phenol is the inhibition of growth in various phytopathogenic fungi . This leads to a decrease in the prevalence of fungal diseases in crops, thereby potentially increasing crop yield .
Analyse Biochimique
Biochemical Properties
3-(1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, 3-(1H-pyrazol-1-yl)phenol can inhibit certain oxidoreductases, thereby modulating the redox state within cells . Additionally, it has been observed to bind to specific protein targets, influencing their activity and stability .
Cellular Effects
The effects of 3-(1H-pyrazol-1-yl)phenol on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(1H-pyrazol-1-yl)phenol can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cell proliferation and apoptosis . Furthermore, it has been reported to affect the expression of genes involved in stress responses and metabolic regulation . These changes can impact cellular metabolism, leading to shifts in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(1H-pyrazol-1-yl)phenol exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to and inhibit specific enzymes, such as oxidoreductases and kinases . This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Additionally, 3-(1H-pyrazol-1-yl)phenol can interact with transcription factors, influencing gene expression and cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(1H-pyrazol-1-yl)phenol in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(1H-pyrazol-1-yl)phenol has been shown to result in sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-(1H-pyrazol-1-yl)phenol vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced stress resistance and improved metabolic function . At higher doses, 3-(1H-pyrazol-1-yl)phenol can induce toxic effects, including oxidative damage and impaired cellular function . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3-(1H-pyrazol-1-yl)phenol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, 3-(1H-pyrazol-1-yl)phenol can affect metabolic flux and metabolite levels, leading to alterations in energy production and utilization .
Transport and Distribution
The transport and distribution of 3-(1H-pyrazol-1-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-(1H-pyrazol-1-yl)phenol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(1H-pyrazol-1-yl)phenol is critical for its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 3-(1H-pyrazol-1-yl)phenol to specific organelles . The presence of 3-(1H-pyrazol-1-yl)phenol in these compartments can impact its interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)phenol typically involves the condensation of a phenol derivative with a pyrazole precursor. One common method is the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of 3-(1H-pyrazol-1-yl)phenol may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Comparaison Avec Des Composés Similaires
- 2-(1H-pyrazol-3-yl)phenol
- 4-(1H-pyrazol-1-yl)phenol
- 3-(1H-pyrazol-5-yl)phenol
Comparison:
- 2-(1H-pyrazol-3-yl)phenol: Similar in structure but differs in the position of the pyrazole ring attachment, which can affect its reactivity and biological activity .
- 4-(1H-pyrazol-1-yl)phenol: The pyrazole ring is attached at the para position relative to the hydroxyl group, leading to different electronic and steric effects .
- 3-(1H-pyrazol-5-yl)phenol: The pyrazole ring is attached at the 5-position, which can influence its chemical properties and potential applications .
3-(1H-pyrazol-1-yl)phenol stands out due to its unique combination of the phenol and pyrazole moieties, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-pyrazol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOFOEXDLXLCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904315-14-6 | |
| Record name | 3-(1H-pyrazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)

![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)


![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)



![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


